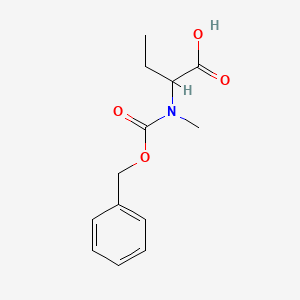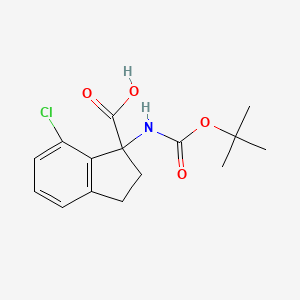
1-((Tert-butoxycarbonyl)amino)-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Tert-butoxycarbonyl)amino)-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
The synthesis of 1-((Tert-butoxycarbonyl)amino)-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the protection of the amino group with a Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Industrial production methods may involve the use of flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters .
Analyse Des Réactions Chimiques
1-((Tert-butoxycarbonyl)amino)-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc group can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as tetrahydrofuran (THF) and acetonitrile . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-((Tert-butoxycarbonyl)amino)-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((Tert-butoxycarbonyl)amino)-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves the protection of amino groups with the Boc group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, allowing for selective deprotection of amino groups in multi-step synthesis . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-((Tert-butoxycarbonyl)amino)-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other Boc-protected amino acids and derivatives. Similar compounds include:
- N-tert-butoxycarbonyl-5-syn-tert-butyl-2,3-dihydro-1H-indene-1-carboxylic acid
- N-Boc-S-Benzyl-L-cysteine
- Boc-Dap-OH
The uniqueness of this compound lies in its specific structure and the presence of the chloro substituent, which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C15H18ClNO4 |
|---|---|
Poids moléculaire |
311.76 g/mol |
Nom IUPAC |
7-chloro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C15H18ClNO4/c1-14(2,3)21-13(20)17-15(12(18)19)8-7-9-5-4-6-10(16)11(9)15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) |
Clé InChI |
ABISUSSGKWCDMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCC2=C1C(=CC=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


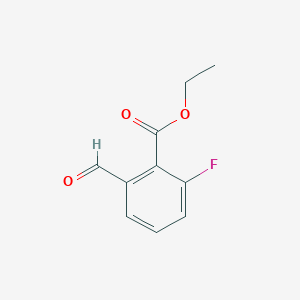



![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)
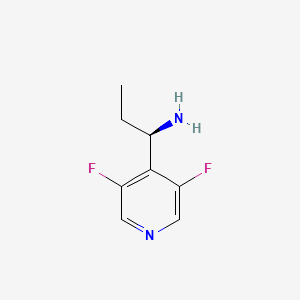


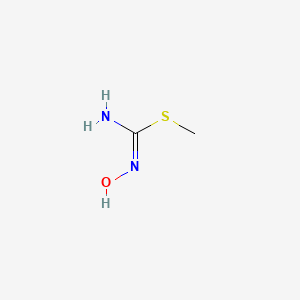
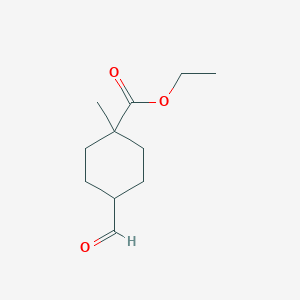
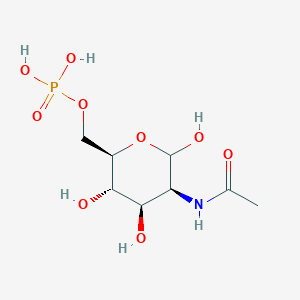
![3-Bromo-6-chlorobenzo[d]isoxazole](/img/structure/B13028384.png)
